2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

DAT/SERT selectivity monoamine transporter inhibition synthetic cathinone pharmacology

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (CAS 1220034-83-2) is the hydrochloride salt of 3-methylmethcathinone (3-MMC, metaphedrone), a synthetic cathinone belonging to the substituted phenylethylamine class. This compound is a structural isomer of mephedrone (4-MMC), differing only in the position of the methyl substituent on the phenyl ring (meta vs.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
CAS No. 1220034-83-2
Cat. No. B1394638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
CAS1220034-83-2
Molecular FormulaC10H21ClN2O
Molecular Weight220.74 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C(C)(C)N.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-8-5-4-6-12(7-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H
InChIKeyPTAZWBFAZLARCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (CAS 1220034-83-2): A Synthetic Cathinone Reference Standard for Forensic and Neuropharmacology Research Procurement


2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (CAS 1220034-83-2) is the hydrochloride salt of 3-methylmethcathinone (3-MMC, metaphedrone), a synthetic cathinone belonging to the substituted phenylethylamine class [1]. This compound is a structural isomer of mephedrone (4-MMC), differing only in the position of the methyl substituent on the phenyl ring (meta vs. para) [2]. As a monoamine transporter substrate, 3-MMC potently inhibits the reuptake and stimulates the release of dopamine, norepinephrine, and serotonin [3]. The hydrochloride salt form (C10H21ClN2O, MW 220.74) provides enhanced aqueous solubility and stability for analytical and research applications, with a reported melting point of 193.2 ± 0.2 °C [1].

Why Generic Substitution of 3-MMC Hydrochloride with Other Synthetic Cathinones Compromises Research Reproducibility and Analytical Accuracy


In-class compounds such as mephedrone (4-MMC), 4-methylethcathinone (4-MEC), 3-chloromethcathinone (3-CMC), and methylone cannot be simply interchanged with 3-MMC hydrochloride in research or analytical workflows. Despite their structural similarity, the meta-methyl substitution in 3-MMC produces a fundamentally different monoamine transporter selectivity profile: 3-MMC preferentially inhibits the dopamine transporter (DAT) over the serotonin transporter (SERT), yielding a DAT/SERT IC50 ratio of approximately 16.7, whereas 4-MMC is a more balanced DAT/SERT inhibitor (ratio ~1.3) [1]. This pharmacological difference translates to a distinct amphetamine-like psychostimulant signature for 3-MMC, as opposed to the entactogenic profile of 4-MMC [2]. Moreover, differential pharmacokinetic profiles, impurity signatures, and neuronal activity inhibition potencies make generic substitution a source of significant experimental variability [3][4].

Quantitative Differentiation Evidence for 3-MMC Hydrochloride (CAS 1220034-83-2) vs. Closest Analogs


DAT/SERT IC50 Selectivity Ratio: 3-MMC vs. 4-MMC (Mephedrone) – A 12.8-Fold Difference in Dopamine Transporter Preference

3-MMC exhibits pronounced preferential inhibition of the dopamine transporter (DAT) over the serotonin transporter (SERT), with a DAT/SERT IC50 ratio of ~16.7 (calculated as (1/DAT_IC50)/(1/SERT_IC50) = (1/270 nM)/(1/4500 nM)). In contrast, the direct structural isomer 4-MMC (mephedrone) displays a relatively balanced DAT/SERT profile with a ratio of ~1.3 (DAT IC50 ~770 nM, SERT IC50 ~600 nM) [1][2]. This 12.8-fold higher DAT selectivity of 3-MMC is further supported by its monoamine release profile: EC50 values for 3-MMC at DAT (70 nM) versus SERT (292 nM) yield a DAT/SERT releasing ratio of ~4.2, indicating stronger dopaminergic relative to serotonergic activity [1]. This pharmacological divergence has been independently confirmed by Luethi et al. (2018), who demonstrated that, among mephedrone analogs, 3-MMC was the sole compound that inhibited the dopamine transporter more potently than the serotonin transporter [3].

DAT/SERT selectivity monoamine transporter inhibition synthetic cathinone pharmacology

Differential hDAT vs. hNET Inhibition Preference: 3-MMC Preferentially Blocks Dopamine Uptake, Unlike 4-MMC Which Prefers Norepinephrine Transporter

In a standardized head-to-head comparison across seven synthetic cathinones, 3-MMC was found to inhibit the human dopamine transporter (hDAT) at significantly lower concentrations than the human norepinephrine transporter (hNET) (p < 0.05). In contrast, 4-MMC (mephedrone) demonstrated the opposite preference, inhibiting hNET more potently than hDAT (p < 0.05) [1]. Specifically, the IC50 rank order for hNET inhibition places 3-MMC among the least potent inhibitors (rank order: MDPV < α-PVP < 4-MMC < pentedrone/methylone < 3-MMC/4-MEC), while for hDAT inhibition 3-MMC appears in a higher position (rank: MDPV < α-PVP/pentedrone < 4-MMC/4-MEC < methylone/3-MMC) [1]. This inverted hDAT/hNET preference is a direct consequence of the meta-methylphenyl substitution pattern in 3-MMC, and cannot be replicated by para-substituted analogs such as 4-MMC or 4-MEC.

hDAT inhibition hNET inhibition transporter selectivity synthetic cathinone structure-activity relationship

Neuronal Activity Inhibition Potency: 3-MMC (MSR IC50 65 μM) Is 1.55-Fold More Potent Than 4-MMC (MSR IC50 101 μM) in Rat Primary Cortical Cultures

In an integrated neurotoxicity assessment using rat primary cortical cultures grown on microelectrode arrays (MEAs), 3-MMC inhibited spontaneous neuronal activity with a mean spike rate (MSR) IC50 of 65 μM following acute (30 min) exposure. The structural isomer 4-MMC (mephedrone) was significantly less potent, with an MSR IC50 of 101 μM under identical conditions [1]. This 1.55-fold greater potency of 3-MMC was observed alongside 4-MEC (MSR IC50 73 μM) and pentedrone (MSR IC50 23 μM), placing 3-MMC as the second most potent neuronal activity inhibitor among the four cathinones tested [1]. Importantly, no cytotoxicity was observed at concentrations up to 1000 μM for either pharmaceutical-grade or internet-sourced 3-MMC, confirming that the neuronal activity inhibition occurred at sub-cytotoxic concentrations [1].

neuronal activity inhibition microelectrode array neurotoxicity screening mean spike rate

Pharmacokinetic Profile in a Large Mammal Model: 3-MMC Oral Bioavailability of ~7% and Short Half-Life of 0.8 h in Pigs

The pharmacokinetic profile of 3-MMC was characterized in male pigs (n=3) following intravenous (0.3 mg/kg) and multiple oral (3 mg/kg for 5 days) administration. 3-MMC displayed rapid absorption with a Tmax of 5–10 min after oral ingestion and a short plasma elimination half-life of 0.8 h. Oral bioavailability was determined to be approximately 7% [1]. Tissue levels of 3-MMC fell below detectable limits within 24 h after the last oral dose. Notably, while no treatment-related clinical signs or histopathological findings were observed, 3-MMC-treated animals exhibited reduced daily feed intake and a lower rate of body weight gain over the 5-day study period [1]. This represents the first and only large-mammal pharmacokinetic study available for 3-MMC, as no equivalent data exist for many closely related cathinones including 3-CMC or newer para-substituted analogs [2].

pharmacokinetics oral bioavailability plasma half-life large mammal model

First-in-Human Controlled Clinical Data: Dose-Dependent Neurocognitive Enhancement and Cardiovascular Safety Profile of 3-MMC (25–100 mg Oral)

The first and only controlled clinical trial evaluating 3-MMC was conducted in a placebo-controlled, cross-over design (N=14 healthy participants) assessing three escalating oral doses: 25, 50, and 100 mg [1]. 3-MMC caused dose-dependent increases in heart rate and blood pressure (though not of clinical significance at these doses) and produced dose-related enhancement of task performance across multiple neurocognitive domains including processing speed, cognitive flexibility, psychomotor function, attention, and memory [1]. Impulse control was not affected. The study concluded that low to moderate doses of 3-MMC were well tolerated, with a cardiovascular, psychostimulant, and psychotomimetic profile consistent with amphetamine-like compounds [1]. No equivalent controlled human data exist for 3-CMC, 4-MEC, or any other meta-substituted cathinone, making 3-MMC the only compound in its subclass with a quantitative human pharmacodynamic profile suitable for regulatory risk assessment and clinical research design [2].

first-in-human clinical pharmacodynamics neurocognitive function safety profile

Hepatotoxicity Mechanism Profiling: 3-MMC Induces Oxidative Stress, Apoptosis, and Autophagy at Human-Relevant Concentrations (NOEC 312.5 μM)

The hepatotoxic potential of 3-MMC was evaluated in primary rat hepatocytes exposed to concentrations ranging from 31 nM to 10 mM. 3-MMC-induced toxicity was first observable at the lysosomal compartment at concentrations as low as 312.5 μM (NOEC), involving oxidative stress, apoptosis, and autophagy [1]. The hepatotoxicity was shown to be metabolism-dependent, with cytochrome P450 (CYP) inhibitors modulating the toxic response [1]. Although direct comparative hepatotoxicity data for 4-MMC in the same experimental model are lacking, the MDPI review by Bijelic et al. (2024) highlights that the distinct pharmacokinetic and metabolic profile of 3-MMC (rapid absorption, short half-life, extensive first-pass metabolism) creates a unique hepatic risk signature that differs qualitatively from the 4-MMC toxicity pattern, which is primarily neurotoxic and nephrotoxic [2].

hepatotoxicity oxidative stress autophagy apoptosis primary rat hepatocytes

High-Value Application Scenarios for 3-MMC Hydrochloride (CAS 1220034-83-2) Based on Evidence-Verified Differentiation


Forensic Toxicology Reference Standard for Distinguishing 3-MMC from Mephedrone in Seized Drug Analysis

Forensic laboratories require authenticated reference standards to confirm the identity of seized substances, particularly when isomeric cathinones like 3-MMC and 4-MMC co-occur in the illicit market. The differential DAT/SERT inhibition ratio (~16.7 vs. ~1.3) and the distinctive neuronal activity suppression potency (MSR IC50 65 μM vs. 101 μM) provide orthogonal pharmacological signatures that can complement chromatographic and mass spectrometric identification [1][2]. The hydrochloride salt form with a defined melting point of 193.2 ± 0.2 °C [3] ensures unambiguous identity confirmation through multiple analytical techniques.

Neuropharmacology Tool Compound for Investigating DAT-Preferring vs. SERT-Preferring Cathinone Pharmacology

3-MMC is uniquely suited as a pharmacological probe for dissecting dopaminergic vs. serotonergic contributions to cathinone-induced behaviors. Its 12.8-fold DAT-over-SERT selectivity, combined with its preferential hDAT inhibition over hNET (p < 0.05 vs. 4-MMC's opposite preference), makes it the only well-characterized synthetic cathinone that reliably produces an amphetamine-like dopamine-dominant neurochemical signature without significant serotonergic confound [1][2]. This selectivity is directly supported by the first-in-human data demonstrating cognitive enhancement and psychostimulant effects at 25–100 mg oral doses [4].

In Vivo Toxicology and Pharmacokinetic Studies Requiring Validated Large-Mammal PK Parameters

3-MMC is the only meta-substituted cathinone with pharmacokinetic parameters established in a large mammal model (pig), providing oral bioavailability (~7%), plasma half-life (0.8 h), and Tmax (5–10 min) data suitable for PBPK modeling [1]. This dataset enables evidence-based dose regimen design that is unavailable for 3-CMC, 4-MEC, or other positional isomers. The additional availability of tissue distribution data (levels undetectable 24 h post-dose) and body weight gain effects (reduced feed intake over 5 days) provides comprehensive PK/PD parameters for regulatory toxicology submissions [1].

Hepatotoxicity Screening and Drug-Induced Liver Injury (DILI) Research

For researchers investigating the mechanisms of synthetic cathinone-induced hepatotoxicity, 3-MMC offers the only characterized hepatotoxicological profile in its subclass, with established NOEC values (312.5 μM), mechanism data (oxidative stress, apoptosis, autophagy), and CYP-dependent metabolic activation evidence in primary hepatocytes [1]. This quantitative hepatotoxicological dataset, combined with the hepatic first-pass metabolism implied by the low oral bioavailability (7%) [2], positions 3-MMC as the reference compound of choice for comparative DILI studies within the synthetic cathinone class.

Quote Request

Request a Quote for 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.